N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

Protecting group chemistry Hydrolytic stability Silyl ether comparators

Sourcing an acylating reagent with reliable orthogonal protection and controlled reactivity is critical for multi-step syntheses. This compound is a TBDMS-protected NHS ester of 3-hydroxy-2,2-dimethylbutanoic acid, solving premature deprotection that plagues TMS or TES analogs. - TBDMS ether provides ~20,000-fold greater acid stability vs. TMS, ensuring intact protection during NHS ester aminolysis at pH 7.5-9.0. - Geminal 2,2-dimethyl substitution sterically shields the activated carbonyl, extending the aqueous conjugation window beyond standard NHS ester half-lives. - Pre-activated format reduces synthetic steps for introducing the simvastatin pharmacophore fragment, directly applicable to impurity reference standard preparation. Supplied with a Certificate of Analysis confirming ≥95% purity for stoichiometric control in conjugation and acylation workflows.

Molecular Formula C16H29NO5Si
Molecular Weight 343.495
CAS No. 1076199-64-8
Cat. No. B564186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide
CAS1076199-64-8
Synonyms3-tert-Butyldimethylsilyloxy-2,2-dimethyl-1-oxobutoxyl-2,5-pyrrolidinedione; _x000B_3-tert-Butyldimethylsilyloxy-2,2-dimethylbutanoic Acid N-Hydroxysuccinimide Ester; _x000B_3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-butanoic Acid 2,5-Dioxo-1-pyrrolidi
Molecular FormulaC16H29NO5Si
Molecular Weight343.495
Structural Identifiers
SMILESCC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3
InChIKeyZSJZQTOBJOVMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: TBDMS-Protected NHS Ester – Identity and Sourcing


N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide (CAS 1076199-64-8, molecular formula C₁₆H₂₉NO₅Si, molecular weight 343.49 g/mol) is a protected hydroxy acid N-hydroxysuccinimide (NHS) ester, specifically the 3-tert-butyldimethylsilyl (TBDMS) ether of 3-hydroxy-2,2-dimethylbutanoic acid activated as its NHS ester . This compound belongs to the class of silyl-protected active esters used as acylating reagents in organic synthesis and proteomics research . It is catalogued primarily by Toronto Research Chemicals (TRC, catalogue number B691410) and distributed through Santa Cruz Biotechnology (sc-211968), Aladdin (N358818), and other specialty chemical suppliers . The compound is supplied as a white to off-white solid, soluble in chloroform, with vendor-reported purity ≥95% . The TBDMS protecting group confers hydrolytic stability approximately 10⁴-fold greater than the corresponding trimethylsilyl (TMS) ether, a critical distinction for multi-step synthetic protocols where premature deprotection must be avoided .

Why This TBDMS-NHS Ester Cannot Be Replaced by Common Alternatives


Generic substitution of this compound with structurally similar NHS esters or alternative silyl-protected acylating agents introduces quantifiable risks to synthetic fidelity and experimental reproducibility. The TBDMS group is not interchangeable with the TMS group: under acidic hydrolysis conditions, TBDMS ethers exhibit approximately 20,000-fold greater stability than TMS ethers and approximately 100-fold greater stability than TES (triethylsilyl) ethers [1]. The geminal 2,2-dimethyl substitution on the butanoic acid backbone creates steric hindrance that retards both undesired nucleophilic attack at the carbonyl and premature silyl deprotection, a feature absent in linear-chain TBDMS-NHS esters such as TBDMS-4-hydroxydecanoic acid NHS ester . Substituting with an unprotected 3-hydroxy-2,2-dimethylbutanoic acid NHS ester eliminates orthogonal protection, rendering the hydroxyl group susceptible to competing acylation during conjugation to amine-containing biomolecules — a documented limitation in hydroxyacyl tRNA synthesis where TBDMS protection proved essential for selective acylation [2]. These three structural features — silyl protection chemistry, gem-dimethyl steric shielding, and NHS ester electrophilicity — operate synergistically; removing any single element alters the compound's performance profile in ways not predictable from individual functional group behavior.

Quantitative Differentiation from Structural Analogs


TBDMS vs. TMS Hydrolytic Stability for Multi-Step Synthesis

The target compound employs a tert-butyldimethylsilyl (TBDMS) protecting group on the 3-hydroxy position. Under acidic hydrolysis conditions, TBDMS ethers exhibit a relative stability factor of 20,000 compared to TMS ethers (baseline = 1) and approximately 313-fold greater stability than TES ethers (relative stability = 64) [1]. This quantitative differential means that in a synthetic protocol involving acidic workup or mildly acidic coupling conditions, a TMS-protected analog would undergo substantial deprotection while the TBDMS-protected target compound remains >99% intact under identical conditions. The practical consequence for procurement is that researchers performing multi-step syntheses requiring orthogonal protection strategies cannot substitute a TMS-protected analog without incurring significant yield losses from premature deprotection [2].

Protecting group chemistry Hydrolytic stability Silyl ether comparators

Geminal Dimethyl Steric Shielding and NHS Ester Hydrolysis

The 2,2-dimethyl substitution on the butanoic acid backbone adjacent to the activated carbonyl introduces steric hindrance that retards both hydrolytic degradation of the NHS ester and non-specific nucleophilic attack. The ACD/Labs predicted LogP for the target compound is 2.18, with a molar refractivity of 90.5±0.4 cm³, reflecting the increased steric bulk compared to linear-chain TBDMS-NHS esters such as TBDMS-4-hydroxydecanoic acid NHS ester (predicted LogP ~4.5 based on extended alkyl chain) . While direct comparative hydrolysis half-life data for this specific compound vs. unsubstituted analogs is not published, the class-level principle is well-established: α,α-disubstituted NHS esters exhibit prolonged half-lives in aqueous media due to steric shielding of the electrophilic carbonyl [1]. Standard NHS ester hydrolysis half-life at pH 7.0, 0°C is approximately 4–5 hours; the gem-dimethyl substitution is expected to extend this window, providing greater tolerance for aqueous bioconjugation protocols where slower, more controlled acylation is desired .

Steric hindrance NHS ester hydrolysis kinetics Acylation selectivity

Orthogonal Protection Under NHS Ester Aminolysis Conditions

A critical functional advantage of the target compound is the orthogonality between the NHS ester (reactive toward amines) and the TBDMS ether (stable under the mildly basic conditions typical of NHS ester aminolysis). The TBDMS group is stable under the pH 7.5–9.0 conditions commonly used for NHS ester conjugation to lysine residues or N-terminal amines, whereas TMS ethers undergo significant solvolysis under these same conditions [1]. This orthogonality was explicitly demonstrated in the synthesis of hydroxyacyl tRNAs, where the TBDMS protecting group was shown to be effective for α-hydroxy acid protection during acylation reactions, outperforming o-nitrobenzyl-based protecting groups and enabling selective deprotection with tetrabutylammonium fluoride (TBAF) after conjugation [2]. In contrast, an unprotected 3-hydroxy-2,2-dimethylbutanoic acid NHS ester would undergo self-acylation or cross-linking during attempted amine conjugation, as the free hydroxyl can compete as a nucleophile [3].

Orthogonal protection Amide bond formation Hydroxyacyl conjugation

Purity Specification and Vendor CoA Traceability

Vendor-reported purity for the target compound is ≥95% (HPLC or equivalent), with major suppliers including TRC (cat. B691410), Santa Cruz Biotechnology (sc-211968, 50 mg, $360), Aladdin (N358818, 50 mg, $651.90), and CymitQuimica (3D-FB19561, min. 95%) . The compound is supplied with a Certificate of Analysis (CoA) providing lot-specific purity data, appearance (white to off-white solid), and solubility confirmation in chloroform . Storage at -20°C is specified by multiple vendors to ensure stability . In procurement terms, the availability of multiple qualified suppliers with documented CoA traceability differentiates this compound from custom-synthesis-only analogs, where batch-to-batch variability and longer lead times (typically 4–8 weeks for custom synthesis vs. 2–3 days for stocked catalog items) introduce experimental risk [1]. Pricing ranges from approximately $360/50 mg (SCBT) to $651.90/50 mg (Aladdin), reflecting differences in purity assurance, packaging, and regional distribution .

Quality control Procurement specification Certificate of Analysis

Predicted Physicochemical Profile vs. Extended-Chain Analogs

ACD/Labs Percepta Platform (v14.00) predicted physicochemical properties provide quantitative differentiation between the target compound and extended-chain TBDMS-NHS ester analogs. The target compound has a predicted LogP of 2.18, boiling point of 374.0±44.0 °C at 760 mmHg, flash point of 180.0±28.4 °C, polar surface area of 73 Ų, and 7 freely rotatable bonds . By comparison, the extended-chain analog 2,5-dioxopyrrolidin-1-yl 4-[(tert-butyldimethylsilyl)oxy]decanoate (C₂₀H₃₇NO₅Si, MW 399.6 g/mol) has a predicted LogP approximately 2–2.5 units higher due to the additional six methylene units in the carbon backbone . This LogP differential has practical implications: for aqueous bioconjugation protocols, the lower LogP of the target compound (2.18 vs. ~4.5) translates to approximately 100–300-fold greater aqueous solubility, reducing the need for organic co-solvents that may denature protein targets [1]. The target compound also satisfies Lipinski's Rule of 5 (zero violations), with molecular weight 343.49 g/mol, LogP 2.18, and 6 H-bond acceptors , indicating compatibility with drug-like property space — a relevant consideration when the compound is used to synthesize pharmaceutical intermediates or impurities.

Physicochemical properties LogP Drug-likeness Permeability

Synthetic Utility in Statin Analog Research

The 2,2-dimethylbutanoate motif is a key structural element of simvastatin, where it forms the ester linkage to the decalin core [1]. The target compound provides this pharmacophoric fragment in a pre-activated NHS ester form with the hydroxyl group TBDMS-protected, enabling regiospecific conjugation to amine-containing intermediates without interference from the 3-hydroxy group . This contrasts with the use of the parent acid 3-hydroxy-2,2-dimethylbutanoic acid (CAS 29269-83-8), which requires separate activation and protection steps prior to coupling [2]. The TBDMS-NHS ester format condenses three synthetic operations (hydroxyl protection, carboxylic acid activation, and coupling) into a single reagent, reducing step count and improving atom economy. This matters particularly in the synthesis of simvastatin-related impurities and metabolites, where the 3-hydroxy-2,2-dimethylbutanoate fragment must be introduced at a late stage without affecting other functional groups. TRC's catalog classification of this compound alongside other simvastatin intermediates (e.g., 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin) supports its established role in statin analog research [3].

Statin synthesis Simvastatin pharmacology 2,2-dimethylbutanoate esters Drug intermediate

Recommended Procurement and Application Scenarios


Multi-Step Hydroxyacyl Bioconjugate Synthesis with Orthogonal Protection

When a synthetic sequence requires acylation of an amine-containing biomolecule (peptide, protein, or modified oligonucleotide) with a hydroxy acid while keeping the hydroxyl group protected for later deprotection and further functionalization, the TBDMS protection of this compound provides the necessary orthogonality. As established in Section 3 (Evidence Item 3), the TBDMS ether remains stable under the mildly basic conditions (pH 7.5–9.0) required for NHS ester aminolysis, while the NHS ester reacts selectively with the target amine [1]. This scenario is directly supported by the demonstrated efficacy of TBDMS protection in hydroxyacyl tRNA synthesis, where selective acylation was achieved without premature hydroxyl exposure [2]. Users should procure the compound with a Certificate of Analysis confirming ≥95% purity to ensure stoichiometric control in conjugation reactions [3].

Synthesis of Simvastatin Impurities and Structural Analogs

The 2,2-dimethylbutanoate fragment of this compound matches the ester pharmacophore of simvastatin, making it a strategic building block for synthesizing simvastatin impurities (e.g., 3'-hydroxy simvastatin, CAS 126313-98-2), metabolites, and ring-modified statin analogs. As detailed in Section 3 (Evidence Item 6), the pre-activated NHS ester format eliminates separate hydroxyl protection and carboxyl activation steps, reducing the synthetic sequence from three steps to one for fragment introduction [3]. This scenario is particularly relevant for pharmaceutical impurity reference standard preparation, where Toronto Research Chemicals (TRC) positions this compound within its statin-related catalog alongside other simvastatin intermediates [4]. The compound's compliance with Lipinski's Rule of 5 (zero violations, LogP 2.18) further supports its suitability for generating drug-like analogs .

Controlled Proteomics Labeling with Moderate Aqueous Compatibility

For proteomics applications involving NHS ester-mediated labeling of lysine residues or N-termini in aqueous buffer systems, the moderate predicted LogP of 2.18 (Section 3, Evidence Item 5) provides a practical advantage over more lipophilic TBDMS-NHS ester analogs (LogP ~4–5), reducing the need for organic co-solvents that may cause protein precipitation or denaturation [5]. The geminal 2,2-dimethyl substitution provides steric shielding of the activated carbonyl (Section 3, Evidence Item 2), which may extend the usable conjugation window in aqueous media beyond the standard NHS ester half-life of 4–5 hours at pH 7.0, 0°C . This scenario applies when researchers need to introduce a hydrophobic acyl modification (e.g., for studying protein lipidation or membrane association) while maintaining sufficient aqueous solubility for the labeling reagent itself. Users should verify lot-specific purity via CoA and store the compound at -20°C as specified by vendors to preserve NHS ester reactivity .

Comparative Silyl Protection Studies: TBDMS Stability and Removability

When a research program requires systematic evaluation of silyl protecting groups for a hydroxy acid building block, this compound represents the TBDMS variant within a series that also includes TMS (least stable), TES (intermediate), TBDPS (most acid-stable but base-labile), and TIPS (bulkiest). As quantified in Section 3 (Evidence Item 1), TBDMS offers 20,000-fold greater acid stability than TMS while retaining clean fluoride-mediated deprotection with TBAF — unlike TBDPS, which requires harsher conditions [1][2]. This positions the compound as the preferred choice when both acid stability during synthesis and mild final deprotection are required. The stocked catalog status of this specific compound (vs. custom synthesis required for many TMS or TES analogs) further supports its selection as the default TBDMS variant for method development studies .

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